![molecular formula C19H17NO3S2 B2636571 Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate CAS No. 2034253-86-4](/img/structure/B2636571.png)

Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

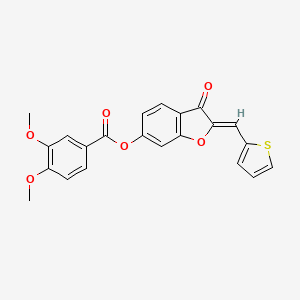

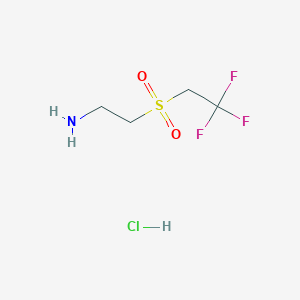

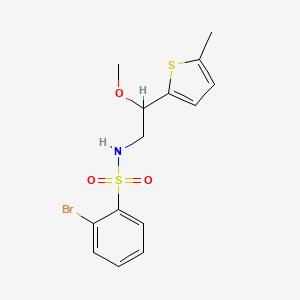

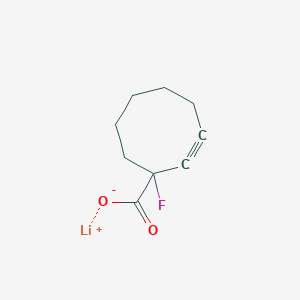

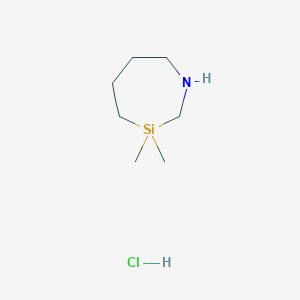

“Methyl 4-((2-([2,3’-bithiophen]-5-yl)ethyl)carbamoyl)benzoate” is an ester compound, which typically consists of a carbonyl adjacent to an ether linked to a benzene ring . The molecule also contains a bithiophene moiety, which is a system of two thiophene rings fused together. Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and a sulfur atom.

Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols under acidic or basic conditions . They can also undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Esters generally have higher boiling points than their corresponding carboxylic acids or alcohols due to their larger size. They are often liquid at room temperature and have a characteristic fruity odor .Scientific Research Applications

- Background : Methyl benzoate (MB) compounds are essential chemical products, often used in scents, solvents, and flavorings .

- Research Focus : Scientists have explored catalytic processes for synthesizing MB. Notably, zirconium metal catalysts with fixed titanium (Ti) have demonstrated excellent activity. The direct condensation of benzoic acid and methanol using a metallic Lewis acid (without auxiliary Bronsted acids) was reported for the first time .

- Significance : Solid acids, like the titanium-zirconium solid acids used here, offer recoverability and reusability, minimizing environmental impact compared to traditional inorganic acids .

- Synthesis and Chemical Properties : Methyl 4-((3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl)benzoate has been studied for its synthesis and characterization. Catalytic processes involving this compound can yield pharmaceutically relevant products.

- Feijoa Peel Extraction : Researchers have extracted essential oil from the aromatic fruit feijoa using a procedure that involves methyl benzoate .

- Lead Compounds : Methyl benzoate derivatives have been used in drug design. Lead compounds like tetracaine and pramocaine were integrated into organic molecules, followed by bioisostere formation and alkyl group modification .

- Environmentally Friendly Synthesis : A research project explored the use of Biotage® Initiator+ for synthesizing common esters, including ethyl benzoate and methyl benzoate. The goal was to provide a more sustainable alternative to traditional methods .

Catalysis and Ester Synthesis

Pharmaceutical Applications

Agriculture and Essential Oils

Drug Design and Bioisostere Modification

Green Chemistry and Ester Synthesis

Future Directions

properties

IUPAC Name |

methyl 4-[2-(5-thiophen-3-ylthiophen-2-yl)ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S2/c1-23-19(22)14-4-2-13(3-5-14)18(21)20-10-8-16-6-7-17(25-16)15-9-11-24-12-15/h2-7,9,11-12H,8,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMLCTAWHXOMDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2636495.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide](/img/structure/B2636500.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636502.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea](/img/structure/B2636503.png)

![3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2636504.png)

![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2636511.png)